Colophonate
Description
Colophonate (CAS: 98886-44-3), chemically identified as a thiazole-containing organophosphate compound, is a pesticide primarily used in agricultural and industrial applications. Structurally, it features a phosphorothioate group bonded to a thiazole ring, which contributes to its insecticidal properties by inhibiting acetylcholinesterase in target pests. Analytical parameters from high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) reveal a molecular ion mass of 284.1 g/mol, a retention time of 6.380 minutes, and optimized collision energy of 80 eV during detection . Its application in residue analysis highlights its persistence and specificity in pest control, though its environmental and toxicological profiles necessitate careful handling .
Properties
CAS No. |
50398-69-1 |
|---|---|
Molecular Formula |
C6H9ClNO2PS3 |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
(5-chloro-1,3-thiazol-2-yl)methylsulfanyl-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H9ClNO2PS3/c1-9-11(12,10-2)13-4-6-8-3-5(7)14-6/h3H,4H2,1-2H3 |
InChI Key |
RZXVEBVXHRSQPO-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)SCC1=NC=C(S1)Cl |
Canonical SMILES |
COP(=S)(OC)SCC1=NC=C(S1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Colophonate belongs to the organophosphate class, which shares a common mechanism of action (acetylcholinesterase inhibition). Below, it is compared with phorate-sulfoxide (an organophosphate metabolite) and atrazine (a triazine herbicide) to illustrate structural, functional, and analytical differences.
Table 1: Comparative Analysis of this compound and Similar Compounds
| Compound | CAS Number | Molecular Mass (g/mol) | Retention Time (min) | Collision Energy (eV) | Primary Use | Chemical Class |
|---|---|---|---|---|---|---|
| This compound | 98886-44-3 | 284.1 | 6.380 | 80 | Insecticide | Organophosphate |
| Phorate-sulfoxide | 2588-06-3 | 277.0 | 6.289 | 100 | Insecticide metabolite | Organophosphate |
| Atrazine | 1912-24-9 | 216.0 | 6.333 | 120 | Herbicide | Triazine |
Key Findings:
Structural and Functional Differences: this compound vs. Phorate-sulfoxide: Both are organophosphates, but this compound retains a thiazole ring, enhancing its stability and target specificity. Phorate-sulfoxide, a sulfoxidized metabolite of phorate, exhibits reduced bioactivity and serves as a marker for environmental degradation . this compound vs. Atrazine: Atrazine, a triazine, functions as a photosynthesis inhibitor in plants, unlike this compound’s neurotoxic action. Structurally, triazines lack phosphorus and instead rely on chloro-s-triazine rings for herbicidal activity .
Analytical Behavior :
- This compound’s higher molecular mass (284.1 g/mol) compared to atrazine (216.0 g/mol) correlates with its longer retention time (6.380 vs. 6.333 min). However, phorate-sulfoxide’s lower mass (277.0 g/mol) and shorter retention time (6.289 min) suggest differences in hydrophobicity and column interaction .
- Collision energy requirements vary significantly: this compound (80 eV) demands less fragmentation than atrazine (120 eV), reflecting differences in bond stability and ionization efficiency .
Environmental and Regulatory Considerations: Organophosphates like this compound and phorate-sulfoxide are scrutinized for acute toxicity to non-target organisms, whereas triazines like atrazine face restrictions due to groundwater contamination risks .
Methodological Considerations for Analysis
The comparison above relies on HPLC-MS/MS parameters from pesticide residue studies, emphasizing the need for validated methods to distinguish structurally analogous compounds. For instance, surrogate analytes (e.g., isotopically labeled standards) could improve detection accuracy for this compound in complex matrices, as recommended in environmental guidelines . Additionally, chemical analyses must account for co-eluting substances, given the proximity of retention times among pesticides like this compound and atrazine .
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